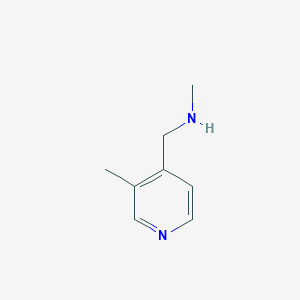

N-methyl-1-(3-methylpyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(3-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-10-4-3-8(7)6-9-2/h3-5,9H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPFVJLMPYTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-methylpyridin-4-yl)methanamine typically involves the alkylation of 3-methylpyridine with formaldehyde and a methylamine source. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-methylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides are used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-methyl-1-(3-methylpiperidin-4-yl)methanamine.

Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

Pharmacological Applications

N-methyl-1-(3-methylpyridin-4-yl)methanamine has been investigated for its potential use as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various biological pathways.

Key Findings :

- Antifungal Activity : Studies have demonstrated that derivatives of this compound exhibit moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some compounds showed over 50% inhibition at concentrations of 100 µg/mL, indicating their potential as antifungal agents.

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding.

Mechanism of Action :

- Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes, influencing metabolic pathways critical for cellular functions.

Materials Science

In materials science, the compound has been explored for its potential applications in non-linear optics.

Research Insights :

- The dipole moments of guest molecules in layered inorganic compounds were calculated to illustrate the potential use of these materials in non-linear optical applications. The incorporation of this compound as a guest molecule showed promising results.

| Compound | Target Organism | Inhibition (%) at 100 µg/mL |

|---|---|---|

| Compound A | Gibberella zeae | 55% |

| Compound B | Fusarium oxysporum | 60% |

| Compound C | Cytospora mandshurica | 52% |

Case Study 1: Antifungal Efficacy

A study conducted on various derivatives of this compound highlighted its antifungal properties. The synthesized compounds were bioassayed against multiple strains of phytopathogenic fungi. Results indicated that specific derivatives exhibited significant inhibition rates, suggesting their potential application in agricultural fungicides.

Case Study 2: Non-linear Optical Applications

Research into the incorporation of this compound into layered inorganic materials demonstrated enhanced non-linear optical properties. Calculations showed improved dipole moments, indicating that this compound could serve as a valuable component in the development of advanced optical materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-methylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Pyridine-Based Methanamines

| Compound Name | Pyridine Substitution | Amine Modification | Molecular Weight | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 3-methyl | N-methyl | ~150.22 | 1.2 |

| N-methyl-1-(pyridin-4-yl)methanamine | None | N-methyl | ~136.17 | 0.8 |

| N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine | 4-CF3 | N-methyl | ~204.18 | 2.1 |

| N,N-dimethyl-pyridin-2-ylmethanamine | None | N,N-dimethyl | ~150.22 | 1.5 |

Biological Activity

N-methyl-1-(3-methylpyridin-4-yl)methanamine is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a methyl group. This structural characteristic may influence its reactivity and biological interactions. The compound can be synthesized through various methods, including alkylation reactions, which allow for the introduction of different substituents to modify its properties and activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can function as either an agonist or antagonist, modulating the activity of these targets depending on the biological context. Understanding these interactions is crucial for elucidating its pharmacological effects.

1. Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially influencing metabolic pathways. For instance, it may act on phosphodiesterase (PDE) enzymes, which are critical in regulating intracellular signaling pathways .

2. Antioxidant and Anti-inflammatory Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit antioxidant and anti-inflammatory properties. These effects are often assessed using assays that measure the viability of cell lines under oxidative stress conditions .

3. Potential Anticancer Activity

Some studies suggest that derivatives of this compound may possess anticancer properties. For example, certain structural analogs have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

Case Study 1: PDE Inhibition

A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that modifications to the N-methyl group significantly affected PDE inhibition potency. This compound was highlighted for its ability to selectively inhibit PDE10A, which is implicated in neuropsychiatric disorders such as schizophrenia .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| MK-8189 | 17 | High |

| N-Methyl Pyridine Derivative | 25 | Moderate |

Case Study 2: Anti-inflammatory Activity

In a separate investigation, derivatives were evaluated for their ability to reduce pro-inflammatory cytokines in cell cultures. The results indicated that compounds with a similar structure to this compound demonstrated significant dose-dependent inhibition of IL-6 and TNF-alpha production .

| Compound | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| Derivative A | 70 | 65 |

| N-Methyl Compound | 60 | 55 |

Toxicity and Safety Profile

Toxicological assessments using QSAR models predict that this compound exhibits low toxicity, categorized as class 5 (non-toxic) or class 4 (slightly toxic) based on LD50 values . This safety profile is advantageous for further development in therapeutic applications.

Q & A

Q. What synthetic routes are available for N-methyl-1-(3-methylpyridin-4-yl)methanamine, and how can purity be optimized?

Methodological Answer:

- Reductive Amination : A common approach involves reacting 3-methylpyridine-4-carbaldehyde with methylamine in the presence of a reducing agent like NaBH₄. The reaction is typically conducted in THF or methanol under inert atmospheres (N₂/Ar) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol can achieve >98% purity. Monitor purity via HPLC (C18 column, λ = 255 nm) .

- Yield Optimization : Adjust stoichiometry (1:1.2 aldehyde:amine ratio) and reaction time (12–24 hrs). Use anhydrous conditions to suppress side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 8.49–8.46 ppm for pyridyl H), methylene (CH₂, δ 3.66–3.64 ppm, s), and methyl groups (N–CH₃, δ 2.26 ppm; pyridyl-CH₃, δ 2.29 ppm) .

- Mass Spectrometry : Exact mass (m/z) = 150.1157 (C₉H₁₄N₂⁺). Use ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

- IR Spectroscopy : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Classify as hazardous due to amine reactivity; handle under N₂ to prevent oxidation .

- Storage : Store at –20°C in airtight, light-resistant containers. Stability ≥5 years under inert gas .

- First Aid : For exposure, rinse skin/eyes with water for 15 mins; seek medical attention if inhaled .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP51). Focus on pyridyl nitrogen and methylamine groups as key pharmacophores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets. Analyze RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR : Correlate substituent effects (e.g., pyridyl CH₃ position) with inhibitory activity using Hammett σ constants .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve ambiguities. Collect high-resolution (<1.0 Å) X-ray data .

- 2D NMR : Employ COSY and HSQC to assign overlapping signals (e.g., aromatic vs. aliphatic protons). Compare with reference spectra of analogs .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled derivatives to track specific nuclei in complex spectra .

Q. How can in vitro assays evaluate the compound’s biological activity, such as apoptosis induction?

Methodological Answer:

- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 10–100 µM compound. Measure IC₅₀ via MTT assay (48–72 hrs) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and Western blot (caspase-3/9 activation) .

- Mitochondrial Dysfunction : Assess ΔΨm collapse via JC-1 staining and ROS production with DCFH-DA .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases) to separate enantiomers .

- Catalytic Asymmetric Synthesis : Employ Ru-BINAP catalysts for reductive amination to enhance ee (>95%) .

- Process Analytical Technology (PAT) : Monitor reaction in real-time with FTIR or Raman spectroscopy to detect racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.